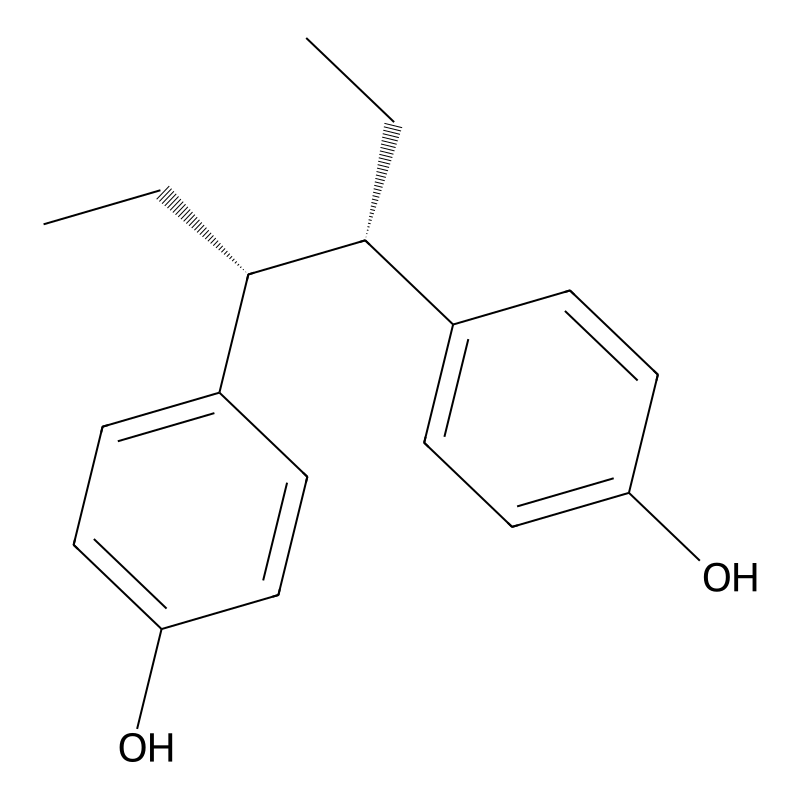Biomarket & Metabolite Standards
CAS No.:84-16-2
Molecular Formula:C18H22O2
Molecular Weight:270.4 g/mol
Availability:
In Stock
CAS No.:10534-44-8
Molecular Formula:C7H10O6
Molecular Weight:190.15 g/mol
Availability:
In Stock
CAS No.:15649-56-6
Molecular Formula:C6H8O4
Molecular Weight:144.12 g/mol
Availability:
In Stock
CAS No.:27244-54-8
Molecular Formula:C6H11O9P
Molecular Weight:258.12 g/mol
Availability:
In Stock
CAS No.:25243-95-2
Molecular Formula:C15H29NO4
Molecular Weight:287.39 g/mol
Availability:
In Stock
CAS No.:25597-09-5
Molecular Formula:C25H49NO4
Molecular Weight:427.7 g/mol
Availability:
In Stock





